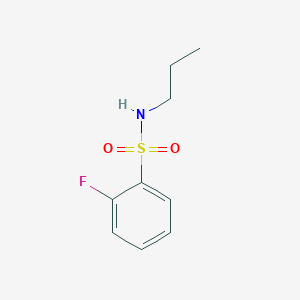

2-fluoro-N-propylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTLGYOTDDMIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic properties of N-propylbenzene sulfonamides

An In-depth Technical Guide: Thermodynamic Properties of N-Propylbenzene Sulfonamides: A Predictive and Methodological Framework for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic drugs. When combined with various lipophilic moieties, such as the N-propylbenzene group, the resulting derivatives present a compelling landscape for drug discovery. The N-propylbenzene substituent can modulate pharmacokinetic properties like membrane permeability and metabolic stability, while the sulfonamide group often governs the pharmacodynamic interactions with biological targets through hydrogen bonding.

Understanding the thermodynamic properties—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—of these molecules is not merely an academic exercise. It is fundamental to predicting a drug candidate's success. These parameters dictate critical developability attributes, including aqueous solubility, solid-state stability, melting point, and the very nature of its binding interaction with a target protein. A favorable binding affinity (a low ΔG) is the goal, but understanding the enthalpic and entropic contributions to that affinity provides a more profound insight, guiding rational drug design and lead optimization.[1]

This guide provides a comprehensive framework for understanding and determining the thermodynamic properties of N-propylbenzene sulfonamides. While direct, publicly available experimental data for this specific class of compounds is sparse, this document will equip researchers with the theoretical foundation, robust experimental methodologies, and a predictive model based on the analysis of its constituent parts and structural analogs. We will delve into the causality behind experimental choices and demonstrate how to build a thermodynamic profile for novel compounds, a critical step in de-risking the drug development process.

Section 2: The Theoretical Framework of Pharmaceutical Thermodynamics

At the heart of any physical or chemical process are the fundamental laws of thermodynamics. For drug development professionals, the key relationship is the Gibbs free energy equation, which determines the spontaneity of a process, be it a drug dissolving in a patient's stomach or binding to its intended enzyme.

ΔG = ΔH – TΔS

-

Gibbs Free Energy (ΔG): Represents the energy available to do useful work. A negative ΔG indicates a spontaneous process. In drug discovery, a lower ΔG for receptor binding correlates with higher affinity.

-

Enthalpy (ΔH): Represents the change in heat content of a system. It reflects the energy stored in chemical bonds and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). A negative (exothermic) ΔH in a binding event signifies the formation of favorable bonds between the drug and its target.[2]

-

Entropy (ΔS): Represents the degree of disorder or randomness in a system. An increase in entropy (positive ΔS) is generally favorable. In drug binding, this can be driven by the release of ordered water molecules from the binding site (the hydrophobic effect) or changes in the conformational flexibility of the drug and protein.[2]

These three parameters provide a complete thermodynamic signature for any process. For instance, the solubility of a crystalline N-propylbenzene sulfonamide is governed by two main energetic hurdles: the energy required to break the crystal lattice (related to the enthalpy of fusion) and the energy released upon solvation of the molecule in the solvent. By dissecting these components, scientists can rationally engineer molecules with improved solubility profiles.

Section 3: Key Methodologies for Thermodynamic Characterization

Precise and reliable data is the bedrock of thermodynamic analysis. Several calorimetric techniques are indispensable in the pharmaceutical laboratory for generating this data.[3] Calorimetry is the science of measuring the heat changes associated with chemical reactions or physical events.[3]

Differential Scanning Calorimetry (DSC)

DSC is a workhorse technique for characterizing the solid-state properties of drug candidates. It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature while they are subjected to a controlled temperature program.[4]

Core Applications:

-

Determination of Melting Point (Tfus) and Enthalpy of Fusion (ΔHfus)

-

Identification of Polymorphs, Solvates, and Hydrates

-

Assessment of Amorphous vs. Crystalline Content

-

Measurement of Heat Capacity (Cp)

Experimental Protocol: Determining the Enthalpy of Fusion (ΔHfus)

-

Sample Preparation: Accurately weigh 3-5 mg of the N-propylbenzene sulfonamide powder into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min). Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the melting point. Causality: A controlled heating rate ensures thermal equilibrium within the sample and allows for accurate measurement. Slower rates can improve resolution, while faster rates increase sensitivity.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event appears as an endothermic peak. Integrate the area under this peak to determine the enthalpy of fusion (ΔHfus). The onset temperature of the peak is typically reported as the melting point (Tfus).

Visualization: DSC Experimental Workflow

Caption: Workflow for determining thermal properties using DSC.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions in solution, providing a complete thermodynamic profile from a single experiment.[1] It directly measures the heat released or absorbed when one molecule is titrated into another.[5]

Core Applications:

-

Determination of Binding Affinity (KD), Enthalpy (ΔH), and Entropy (ΔS)

-

Measurement of Reaction Stoichiometry (n)

-

Elucidation of Binding Mechanisms

Experimental Protocol: Characterizing Binding to a Target Protein

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10 µM) in a suitable buffer.

-

Prepare a solution of the N-propylbenzene sulfonamide ligand in the exact same buffer at a concentration 10-20 times higher than the protein (e.g., 150 µM). Causality: Using the same buffer is critical to minimize large heats of dilution that can obscure the true binding signal. A higher ligand concentration ensures that the protein becomes saturated during the titration, allowing for accurate determination of the binding parameters.

-

Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the titration syringe.

-

Allow the system to thermally equilibrate at the desired experimental temperature (e.g., 25°C).

-

-

Titration: Perform a series of small, precise injections (e.g., 2 µL each) of the ligand into the sample cell. The instrument measures the heat change after each injection.

-

Data Analysis: The raw data is a series of heat-rate spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a binding model to extract the thermodynamic parameters: KD, ΔH, and n. ΔS is then calculated using the Gibbs equation.

Visualization: ITC Experimental Workflow

Caption: Step-by-step process for ITC binding analysis.

Section 4: A Predictive Analysis Based on Constituent Moieties

Without direct experimental data for N-propylbenzene sulfonamides, we can construct a predictive understanding by examining the thermodynamic properties of its constituent parts and related sulfonamide analogs.

Thermodynamic Profile of N-Propylbenzene

N-propylbenzene is a simple aromatic hydrocarbon. Its thermodynamic properties are well-characterized and provide a baseline for the non-polar, lipophilic portion of our target molecule.

| Property | Value | Source |

| Molar Mass | 120.19 g/mol | [6] |

| Melting Point (Tfus) | -99.5 °C (173.65 K) | [6] |

| Boiling Point (Tboil) | 159.2 °C (432.35 K) | [6] |

| Enthalpy of Fusion (ΔfusH) | 8.66 kJ/mol | [6] |

| Liquid Heat Capacity (Cp) | 184 J/mol·K at 295 K | [7] |

| Enthalpy of Vaporization (ΔvapH) | 43.1 kJ/mol at 298.15 K | [6] |

Table 1: Selected Thermodynamic Properties of N-propylbenzene.

The low melting point and enthalpy of fusion reflect the relatively weak intermolecular van der Waals forces and lack of strong directional interactions like hydrogen bonds in the solid state.

Thermodynamic Trends in Aromatic Sulfonamides

The sulfonamide group fundamentally alters the thermodynamic landscape. Studies on various aromatic sulfonamides reveal key trends that are crucial for prediction. The presence of the -SO2NH- group introduces strong hydrogen bond donor and acceptor sites, leading to the formation of robust hydrogen-bonding networks in the crystal lattice.[8]

This has several consequences:

-

Higher Melting Points: Compared to their non-sulfonamide hydrocarbon analogs, sulfonamides have significantly higher melting points due to the large amount of energy required to break the strong intermolecular hydrogen bonds in the crystal.

-

Higher Enthalpies of Fusion (ΔHfus) and Sublimation (ΔHsub): These values directly reflect the strength of the crystal lattice. A study on the solubility of various sulfonamides in cyclohexane demonstrated that the enthalpy of fusion can vary significantly depending on the substituent, with values ranging from ~25 to ~40 kJ/mol, much higher than that of N-propylbenzene.[9]

-

Solubility Behavior: The thermodynamics of solution are a balance between the lattice energy (endothermic) and the solvation energy (exothermic).[10] The strong crystal lattice of sulfonamides often makes them poorly soluble in non-polar solvents, while solubility in polar solvents is enhanced by the formation of new hydrogen bonds with the solvent.[8][11]

| Sulfonamide | Melting Point (Tfus) | Enthalpy of Fusion (ΔHfus) |

| Sulfanilamide | 165.5 °C | 25.4 kJ/mol |

| Sulfapyridine | 192.5 °C | 32.5 kJ/mol |

| Sulfadiazine | 255.5 °C | 39.7 kJ/mol |

| Sulfamethazine | 198.5 °C | 31.8 kJ/mol |

Table 2: Thermal Properties of Representative Aromatic Sulfonamides. Data from Martínez, F., & Gómez, A. (2002).[9]

Predicted Properties of N-Propylbenzene Sulfonamides

By synthesizing the information above, we can predict the general thermodynamic characteristics of a molecule like N-(propylphenyl)benzenesulfonamide.

Visualization: Structure-Property Relationship

Caption: Predicting properties from molecular structure.

-

Solid State: The strong, directional hydrogen bonding of the sulfonamide group will dominate the solid-state properties. We predict a high melting point and a high enthalpy of fusion , similar to other crystalline sulfonamides and significantly higher than N-propylbenzene alone.

-

Solubility: The molecule will have conflicting properties. The N-propylbenzene tail imparts significant lipophilicity , which would favor solubility in non-polar environments. However, the high crystal lattice energy will likely result in poor solubility in both aqueous and non-polar solvents, a common challenge in drug development known as the "brick dust" problem. Overcoming this may require formulation strategies like creating amorphous solid dispersions or salt forms.

-

Binding Interactions: In a binding context, the propylbenzene group can engage in favorable hydrophobic or van der Waals interactions within a non-polar pocket of a receptor. The sulfonamide group is an excellent hydrogen bond donor and acceptor, capable of forming specific, high-energy interactions that can anchor the molecule to its target. The overall binding affinity will be a combination of these enthalpically favorable interactions and the entropic changes from desolvation and conformational effects.

Section 5: Application and Impact in Drug Development

A thorough thermodynamic characterization, as outlined above, directly impacts decision-making throughout the drug discovery and development pipeline.

-

Lead Optimization: If ITC analysis reveals that binding is driven by a large entropic gain but is enthalpically neutral or unfavorable, medicinal chemists can focus on introducing new functional groups (like the sulfonamide) to form specific hydrogen bonds, thereby improving the enthalpic contribution to binding.[3][5]

-

Formulation Development: Knowledge of the melting point, enthalpy of fusion, and polymorphism from DSC is critical for designing stable formulations.[4] For a poorly soluble compound, this data is essential for developing enabling formulations such as amorphous solid dispersions, where the high-energy amorphous state circumvents the crystal lattice energy penalty.

-

Predicting Shelf-Life: Isothermal microcalorimetry, a related technique, can measure the tiny amount of heat produced during slow degradation reactions at ambient temperatures, allowing for the rapid prediction of a drug product's long-term stability and shelf-life without waiting for years of real-time data.[4]

Section 6: Conclusion

While a comprehensive experimental dataset for N-propylbenzene sulfonamides is yet to be established in the public domain, a powerful predictive framework can be built upon fundamental thermodynamic principles and data from analogous structures. The interplay between the lipophilic N-propylbenzene moiety and the potent hydrogen-bonding sulfonamide group creates a complex but fascinating thermodynamic profile. This profile dictates the molecule's behavior from the solid state to its biological target.

For scientists in drug development, the methodologies of Differential Scanning Calorimetry and Isothermal Titration Calorimetry are not just analytical tools; they are essential instruments for navigating the complexities of medicinal chemistry. By providing a complete thermodynamic signature of a drug candidate, these techniques enable a more rational, efficient, and ultimately more successful path toward developing new medicines. The future of this specific chemical class will undoubtedly rely on the rigorous application of these principles to validate predictions and guide the synthesis of compounds with optimal therapeutic properties.

References

- Pharmaceutical Technology. (2026, February 17).

- Kabir, M. E., & Sabirianov, R. F. (n.d.).

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed, 21(12), 1554-63.

- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).

- NIST. (n.d.). Benzene, propyl-. NIST Chemistry WebBook.

- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)

- Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.

- SciELO México. (n.d.).

- Lab Manager. (n.d.).

- SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

- College of Engineering and Applied Science. (n.d.). Experimental Thermodynamics Volume VII.

- Academia.edu. (n.d.).

- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6).

- Marsh, K. N. (Ed.). (2000). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.

- NIST. (n.d.).

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. Khan Academy [khanacademy.org]

- 3. pharmtech.com [pharmtech.com]

- 4. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 6. Benzene, propyl- [webbook.nist.gov]

- 7. Benzene, propyl- [webbook.nist.gov]

- 8. Thermodynamic and structural aspects of sulfonamide crystals and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scispace.com [scispace.com]

- 11. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

Methodological & Application

Introduction: The Critical Role of Crystallization in Sulfonamide Drug Development

An In-Depth Guide to the Crystallization of 2-fluoro-N-propylbenzene-1-sulfonamide

Crystallization is a cornerstone of pharmaceutical development, serving as the primary method for the purification and isolation of active pharmaceutical ingredients (APIs). For sulfonamide-based compounds such as 2-fluoro-N-propylbenzene-1-sulfonamide, achieving a crystalline solid form is paramount. The crystalline state dictates critical physicochemical properties including stability, solubility, dissolution rate, and bioavailability. Furthermore, sulfonamides are notorious for exhibiting polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms with different molecular packing arrangements.[1][2][3] These polymorphs can possess distinct properties, making the identification and consistent production of the most thermodynamically stable form a regulatory and clinical necessity.[4][5] The presence of a fluorine atom, as in the target molecule, can further influence intermolecular interactions and increase the likelihood of polymorphism.[6]

This comprehensive guide provides a detailed exploration of various crystallization methods tailored for 2-fluoro-N-propylbenzene-1-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible crystallization outcomes.

Physicochemical Profile & Pre-Crystallization Considerations

Understanding the molecular characteristics of 2-fluoro-N-propylbenzene-1-sulfonamide is fundamental to designing a successful crystallization strategy.

-

Molecular Structure and Polarity: The molecule possesses a dualistic nature. The aromatic ring and the N-propyl group are nonpolar, while the sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[7] This mixed polarity suggests that single solvents may be less effective than solvent mixtures for achieving the ideal solubility profile needed for crystallization.[8]

-

Intermolecular Interactions: Crystal lattice formation will be dominated by strong N-H···O hydrogen bonds, which can form chain or dimer motifs, a key factor in sulfonamide polymorphism.[2][3] Weaker interactions, such as C-H···O, π-π stacking between aromatic rings, and potential C-H···F interactions, will also play a crucial role in stabilizing the crystal packing.[3][6]

-

Solvent Selection: The ideal solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] A preliminary solvent screen is essential. Given the molecule's characteristics, a range of solvents with varying polarities and hydrogen-bonding capabilities should be investigated.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good general-purpose solvents for sulfonamides; can be mixed with water to modulate polarity.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Intermediate polarity, effective at dissolving both polar and nonpolar moieties.[9] |

| Esters | Ethyl Acetate (EtOAc) | Medium polarity solvent, often used in anti-solvent methods.[9] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can solvate the nonpolar regions effectively.[10] |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Strong solvents, often used to dissolve the compound before adding an anti-solvent.[9] |

| Nonpolar | Toluene, Heptane, Hexane | Potential anti-solvents to be used with more polar "good" solvents.[6] |

| Aqueous Mixtures | Ethanol/Water, IPA/Water, ACN/Water | Allows for fine-tuning of polarity to achieve optimal solubility curves.[8][10] |

Core Crystallization Protocols

The following protocols provide step-by-step methodologies for crystallizing 2-fluoro-N-propylbenzene-1-sulfonamide. The choice of method depends on the quantity of material, the desired outcome (bulk powder vs. single crystals), and the solubility characteristics observed in the initial screen.

Protocol 1: Cooling Crystallization

This is the most common and scalable method, relying on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.

Step-by-Step Methodology:

-

Dissolution: Place the crude 2-fluoro-N-propylbenzene-1-sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.[11] Add a small amount of the chosen solvent or solvent mixture.

-

Heating: Gently heat the mixture to the solvent's boiling point (or a temperature just below it) with constant stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[6][8]

-

Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Use pre-heated glassware (funnel and receiving flask) to prevent premature crystallization during this step.[1][8] If the solution is colored, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes before filtration.[8]

-

Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with a cloth can promote slower cooling, which typically yields larger and more well-defined crystals.[8]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[1][11]

-

Inducing Crystallization (If Necessary): If no crystals form, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask just below the liquid surface with a glass rod or by adding a "seed" crystal from a previous batch.[1][8]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator or vacuum oven.[1]

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent"). Supersaturation is achieved by changing the composition of the solvent system at a constant temperature.[9][13]

Step-by-Step Methodology:

-

Dissolution: At room temperature, dissolve the sulfonamide in the minimum amount of a "good" solvent (e.g., acetone, THF, or ethanol).

-

Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane, or heptane) dropwise.[1]

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This cloudiness indicates the onset of nucleation.

-

Crystal Growth: Stop the addition of the anti-solvent and allow the flask to sit undisturbed. The initial nuclei will slowly grow into larger crystals. If the solution becomes excessively cloudy or precipitates as an amorphous solid, add a small amount of the "good" solvent to redissolve the solid and then add the anti-solvent more slowly.

-

Isolation: Collect, wash, and dry the crystals as described in Protocol 1 (steps 7-8). The wash solvent should be a mixture rich in the anti-solvent.

Caption: Principle of Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion

Ideal for obtaining high-quality single crystals for X-ray diffraction, especially when material is scarce.[14][15] This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Step-by-Step Methodology (Sitting Drop):

-

Prepare Solution: Create a nearly saturated solution of the sulfonamide in a suitable "good" solvent (Solvent A, less volatile), such as THF or ethyl acetate.

-

Set Up: Place a small volume (e.g., 5 mL) of an anti-solvent (Solvent B, more volatile), such as hexane or ether, into a larger glass jar or beaker. This is the reservoir.[15]

-

Introduce Sample: Place a few drops of the sulfonamide solution into a small, open vial. Carefully place this inner vial inside the larger jar containing the reservoir solvent.

-

Seal and Wait: Seal the jar tightly and leave it in a vibration-free location. The more volatile anti-solvent (Solvent B) will slowly vaporize and diffuse into the sulfonamide solution (Solvent A), reducing the compound's solubility and promoting slow crystal growth over several days to weeks.[16]

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial and extract the crystals using a pipette or fine-tipped tool.

Caption: Setup for Sitting Drop Vapor Diffusion.

Protocol 4: Slurry Crystallization for Stable Polymorph Discovery

This method is the gold standard for identifying the most thermodynamically stable polymorph at a given temperature. It relies on solution-mediated transformation, where a metastable form dissolves and the more stable form precipitates over time.[17][18]

Step-by-Step Methodology:

-

Preparation: Place an excess of the sulfonamide solid into a vial containing a solvent (or solvent mixture) in which it has low to moderate solubility. The goal is to create a mobile suspension (slurry).

-

Agitation: Seal the vial and agitate the slurry at a constant temperature using a magnetic stirrer, orbital shaker, or rotator.

-

Equilibration: Continue the agitation for an extended period, typically from several days to weeks. This allows sufficient time for the system to reach thermodynamic equilibrium.[17]

-

Sampling: Periodically, a small sample of the solid can be withdrawn, filtered, and analyzed (e.g., by PXRD) to monitor the transformation.

-

Isolation: Once the transformation is complete (i.e., no further changes are observed in the solid form), the solid is isolated by filtration and dried. The resulting crystalline form is considered the most stable under the tested conditions.

Troubleshooting Common Crystallization Issues

| Problem | Probable Cause(s) | Recommended Solutions |

| "Oiling Out" | The melting point of the solid is lower than the solution temperature; cooling is too rapid; high impurity concentration.[1][8] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] Consider using a different, more polar solvent system. |

| No Crystals Form | Solution is not sufficiently saturated (too much solvent was used); solution is supersaturated but nucleation has not initiated.[8] | Try to boil off some of the solvent to increase the concentration. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1] |

| Low Crystal Yield | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.[1][8] | Use the minimum amount of hot solvent. Ensure the solution is cooled thoroughly in an ice bath.[1] Pre-heat all glassware for hot filtration. |

| Amorphous Powder | Precipitation occurred too rapidly due to excessively high supersaturation (e.g., rapid cooling or anti-solvent addition). | Repeat the crystallization with a slower rate of cooling or a slower rate of anti-solvent addition. Use a slightly different solvent system.[1] |

| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[8] |

References

- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007). Journal of Chemical Engineering of Japan.

- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.

- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.

- Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007). Taylor & Francis Online.

- Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma.

- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed.

- Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.

- Guide for crystalliz

- Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design.

- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2017).

- Crystallisation Techniques. (2006). University of Washington.

- Polymorphism Steered Thermochromism in a Sulfonamide. (2024).

- Crystallization of low-molecular-weight organic compounds for X-ray crystallography.

- Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development.

- SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. PharmTech.

- Identifying the stable polymorph early in the drug discovery-development process. (2025).

- CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.

- Experiment 3 Notes. (2020). Chemistry LibreTexts.

- Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystalliz

- SOP: CRYSTALLIZ

- Crystalliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. tandfonline.com [tandfonline.com]

- 14. unifr.ch [unifr.ch]

- 15. depts.washington.edu [depts.washington.edu]

- 16. youtube.com [youtube.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Reaction Conditions for N-Alkylation of Fluorobenzenesulfonamides

Introduction: The Significance of N-Alkylated Fluorobenzenesulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] The strategic introduction of fluorine atoms into these molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, N-alkylated fluorobenzenesulfonamides have emerged as critical scaffolds for the development of novel pharmaceuticals.[5] This guide provides a comprehensive overview of the prevailing methodologies for the N-alkylation of fluorobenzenesulfonamides, offering detailed protocols and insights into the causality behind experimental choices to empower researchers in this vital area of drug development.

Core Principles and Mechanistic Considerations in N-Alkylation

The N-alkylation of a sulfonamide involves the formation of a new carbon-nitrogen bond at the sulfonamide nitrogen. The reaction fundamentally requires the deprotonation of the weakly acidic N-H bond of the sulfonamide, followed by nucleophilic attack on an electrophilic alkylating agent. The success of this transformation is governed by a delicate interplay of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent and any catalyst employed.

Caption: General mechanism of N-alkylation of fluorobenzenesulfonamides.

Methodologies for N-Alkylation: A Comparative Overview

Several distinct strategies have been developed for the N-alkylation of sulfonamides, each with its own set of advantages and limitations. The choice of method often depends on the specific substrate, desired scale, and tolerance of functional groups.

Classical N-Alkylation with Alkyl Halides

This method is analogous to the Williamson ether synthesis and represents a direct and often cost-effective approach.[6][7] It involves the deprotonation of the sulfonamide with a suitable base to form the corresponding sulfonamidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[8]

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the sulfonamide without competing in the alkylation reaction. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.[8]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the S_N2 reaction.[8][9]

-

Alkyl Halide: Primary alkyl halides are the most effective substrates for this S_N2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly yield elimination products.[6][9]

Protocol 1: N-Benzylation of 4-Fluorobenzenesulfonamide using Benzyl Bromide

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5 mL/mmol of sulfonamide) under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzenesulfonamide (1.0 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-fluorobenzenesulfonamide.

| Reactant/Reagent | Role | Typical Conditions | Reference |

| Fluorobenzenesulfonamide | Nucleophile precursor | 1.0 eq. | [8] |

| Alkyl Halide (R-X) | Electrophile | 1.1 - 1.5 eq. | [8] |

| Base (e.g., NaH, K2CO3) | Deprotonating agent | 1.2 - 2.0 eq. | [8] |

| Solvent (e.g., DMF, THF) | Reaction medium | Anhydrous | [8] |

| Temperature | Reaction parameter | 0 °C to reflux | [10] |

Table 1: Typical Reaction Conditions for Classical N-Alkylation.

Mitsunobu Reaction: Mild Conditions for Diverse Alcohols

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of sulfonamides using a wide range of primary and secondary alcohols.[11][12] This reaction proceeds via an initial reaction between a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to form a betaine intermediate.[11] This intermediate then deprotonates the sulfonamide, and the resulting sulfonamidate anion attacks the alcohol, which has been activated by the phosphine, leading to the N-alkylated product with inversion of stereochemistry at the alcohol carbon.[11][12]

Causality of Experimental Choices:

-

Reagents: The classic combination of PPh₃ and DEAD or DIAD is highly effective.[12] The choice between DEAD and DIAD can sometimes influence the ease of purification.

-

Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.[11]

-

Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[11] This helps to control the initial exothermic reaction between the phosphine and the azodicarboxylate.

Protocol 2: N-Alkylation of 4-Fluorobenzenesulfonamide with a Secondary Alcohol via Mitsunobu Reaction

-

Dissolve 4-fluorobenzenesulfonamide (1.0 eq.), the secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL/mmol of sulfonamide) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel. Triphenylphosphine oxide and the reduced hydrazine byproduct can often be challenging to remove completely.

| Reactant/Reagent | Role | Typical Conditions | Reference |

| Fluorobenzenesulfonamide | Nucleophile | 1.0 eq. | [12] |

| Alcohol (R-OH) | Electrophile precursor | 1.1 - 1.5 eq. | [12] |

| Phosphine (e.g., PPh₃) | Activating agent | 1.5 eq. | [12] |

| Azodicarboxylate (e.g., DEAD, DIAD) | Oxidant | 1.5 eq. | [12] |

| Solvent (e.g., THF) | Reaction medium | Anhydrous | [11] |

| Temperature | Reaction parameter | 0 °C to room temp. | [11] |

Table 2: Typical Reaction Conditions for Mitsunobu N-Alkylation.

Catalytic "Borrowing Hydrogen" Methodologies

In recent years, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as highly atom-economical and environmentally benign methods for the N-alkylation of sulfonamides using alcohols as the alkylating agents.[2][13][14] This strategy avoids the use of stoichiometric activating agents or the pre-formation of alkyl halides. The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal-hydride species and an aldehyde or ketone in situ. The aldehyde/ketone then condenses with the sulfonamide to form an imine intermediate. Finally, the metal-hydride transfers the hydrogen back to the imine, yielding the N-alkylated product and regenerating the catalyst.[1][2]

Causality of Experimental Choices:

-

Catalyst: A variety of transition metal catalysts based on copper, iridium, manganese, and ruthenium have been successfully employed.[1][2][13][15] The choice of catalyst can influence the reaction scope and efficiency.

-

Base: A base, often catalytic, is typically required to facilitate the reaction. Potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK) are common choices.[1][2]

-

Solvent: High-boiling, non-coordinating solvents like xylenes or toluene are often used, although in some cases the alcohol itself can serve as the solvent.[13]

Protocol 3: Manganese-Catalyzed N-Benzylation of 4-Fluorobenzenesulfonamide

-

To an oven-dried reaction vessel, add the Mn(I) PNP pincer precatalyst (5 mol %), potassium carbonate (10 mol %), 4-fluorobenzenesulfonamide (1.0 eq.), and benzyl alcohol (1.0 eq.).[13]

-

Add xylenes (to achieve a sulfonamide concentration of 1 M).[13]

-

Seal the vessel and heat the reaction mixture to 150 °C for 24 hours.[13]

-

After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel to afford the N-benzylated product.

Caption: Experimental workflow for Mn-catalyzed N-alkylation.

| Catalyst System | Base | Solvent | Temperature | Reference |

| [Cp*IrCl₂]₂ | t-BuOK | - | - | [2] |

| Mn(I) PNP pincer | K₂CO₃ | Xylenes | 150 °C | [13] |

| Cu(OAc)₂ | K₂CO₃ | - | - | [1] |

| FeCl₂ | K₂CO₃ | - | 135 °C | [14] |

Table 3: Examples of Catalytic Systems for "Borrowing Hydrogen" N-Alkylation.

Troubleshooting Common Issues

-

Low Yield:

-

Classical Method: Ensure the base is of high quality and the solvent is anhydrous. Consider a more reactive alkyl halide (e.g., iodide instead of chloride).

-

Mitsunobu Reaction: Ensure all reagents and the solvent are strictly anhydrous. The pKa of the sulfonamide can be a factor; more acidic sulfonamides tend to react more readily.[11]

-

Catalytic Methods: Catalyst deactivation can be an issue. Ensure the reaction is performed under an inert atmosphere if required by the specific catalyst system. The choice of base and solvent can be critical and may require optimization.[13]

-

-

Side Reactions:

-

Elimination: In the classical method with secondary alkyl halides, consider using a less hindered base or a lower reaction temperature to favor substitution over elimination.[9]

-

Over-alkylation: While generally less common with sulfonamides compared to amines, if observed, using a slight excess of the sulfonamide may be beneficial.

-

-

Purification Challenges:

-

Mitsunobu Reaction: The removal of triphenylphosphine oxide and the hydrazine byproduct can be difficult. Precipitation from a non-polar solvent or the use of polymer-supported reagents can aid in purification.

-

Catalytic Methods: Residual metal catalyst can sometimes be removed by washing the organic extract with an aqueous solution of a suitable chelating agent (e.g., EDTA) or by filtration through a pad of silica gel or celite.

-

Conclusion

The N-alkylation of fluorobenzenesulfonamides is a critical transformation in the synthesis of medicinally important compounds. This guide has detailed several robust methodologies, from classical S_N2 reactions to modern, atom-economical catalytic approaches. By understanding the underlying principles and the rationale behind the choice of reaction conditions, researchers can select and optimize the most appropriate method for their specific synthetic targets, thereby accelerating the drug discovery process.

References

-

Barluenga, J., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(45), 12431-12439. [Link]

-

Zhang, L., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8447-8457. [Link]

-

Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339. [Link]

-

Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1931-1936. [Link]

-

Henry, J. R., et al. (1994). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 35(46), 8671-8674. [Link]

-

Shi, F., & Deng, Y. (2010). FeCl2-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(35), 4643-4646. [Link]

-

Request PDF. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. [Link]

-

Lund, M. B., et al. (2008). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Peptide Science, 14(8), 950-957. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(6), 1336-1339. [Link]

-

Frings, M., et al. (2021). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. Molecules, 26(21), 6617. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Kaur, N., & Kishore, D. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-480. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1848-1854. [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Kim, J., & Movassaghi, M. (2010). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic Letters, 12(19), 4442-4445. [Link]

-

ResearchGate. (n.d.). Methods for mono-selective N-alkylation of primary sulfonamides using... [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Sulfonamides. [Link]

-

Kasyan, A., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-18. [Link]

-

Liu, W., & Szostak, M. (2018). C–H alkylation of fluorobenzenes and azoles with benzyl alcohol derivatives. Beilstein Journal of Organic Chemistry, 14, 2736-2743. [Link]

-

YouTube. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). [Link]

-

Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(2), 346-353. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Biller, E., et al. (2003). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 42(9), 1056-1058. [Link]

-

Khan, K. M., et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 35(1), 163-170. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Liu, P., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8449-8459. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. ionike.com [ionike.com]

- 2. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ionike.com [ionike.com]

- 15. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Exploring the Medicinal Chemistry Landscape of 2-Fluoro-N-propylbenzene-1-sulfonamide and its Analogs

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of 2-fluoro-N-propylbenzene-1-sulfonamide. While specific literature on this exact molecule is nascent, its structural motifs—a fluorinated benzene ring, a sulfonamide linker, and an N-alkyl group—are cornerstones of modern pharmacology. This guide will, therefore, extrapolate from well-established principles and related compounds to provide a robust framework for investigating its therapeutic potential. We will delve into the rationale behind its design, propose high-probability therapeutic targets, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: Deconstructing the Pharmacological Potential

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4] The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[5][6][7] The N-propyl substituent on the sulfonamide nitrogen allows for modulation of the compound's physicochemical properties, which can be crucial for target engagement and cellular permeability.

2-Fluoro-N-propylbenzene-1-sulfonamide, therefore, represents a logical starting point for a drug discovery campaign. Its structure is a composite of features known to impart desirable biological activity. The following sections will explore the potential therapeutic avenues for this compound and its analogs, grounded in the established roles of its constituent chemical functionalities.

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the extensive history of sulfonamide-based drugs and the known effects of fluorination, we can hypothesize several promising therapeutic applications for 2-fluoro-N-propylbenzene-1-sulfonamide.

As an Anticancer Agent: Targeting Carbonic Anhydrases

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The primary sulfonamide moiety (-SO2NH2) can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. While N-alkylation can sometimes reduce this canonical binding, it can also confer selectivity for different CA isoforms or lead to alternative binding modes. The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions within the enzyme's active site.[7][8]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Proposed mechanism of anticancer activity via carbonic anhydrase IX inhibition.

As an Antibacterial Agent: Dihydropteroate Synthase Inhibition

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity. The sulfonamide moiety mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). The N-propyl group and the 2-fluoro substituent would modulate the physicochemical properties of the molecule, potentially influencing its uptake by bacteria and its binding affinity for the DHPS active site.

Experimental Workflow: Antibacterial Screening

Caption: Workflow for evaluating the antibacterial potential of the target compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and initial biological evaluation of 2-fluoro-N-propylbenzene-1-sulfonamide and its analogs.

Synthesis Protocol: Synthesis of N-substituted-2-fluorobenzenesulfonamides

This protocol describes a standard method for the synthesis of N-substituted sulfonamides via the reaction of a sulfonyl chloride with a primary amine.[11]

Materials:

-

2-Fluorobenzene-1-sulfonyl chloride

-

n-Propylamine

-

Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)

-

Triethylamine (Et3N) or pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: To the stirred solution, add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Sulfonyl Chloride Addition: Slowly add a solution of 2-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise. An exothermic reaction may occur.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-N-propylbenzene-1-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 2-Fluorobenzene-1-sulfonyl chloride | 194.61 | 1.0 |

| n-Propylamine | 59.11 | 1.2 |

| Triethylamine | 101.19 | 1.5 |

Table 1: Stoichiometry for the synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide.

In Vitro Assay Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

-

Recombinant human carbonic anhydrase (e.g., CA II or CA IX)

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (pH 7.4)

-

2-Fluoro-N-propylbenzene-1-sulfonamide (dissolved in DMSO)

-

Acetazolamide (positive control, a known CA inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

Prepare a working solution of CA in Tris-HCl buffer.

-

Prepare a solution of NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (acetazolamide) and a negative control (DMSO vehicle).

-

Add the CA enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Reaction: Initiate the reaction by adding the NPA solution to all wells.

-

Measurement: Immediately measure the absorbance at 400 nm (for the product, 4-nitrophenol) at regular intervals for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| Enzyme | Recombinant human carbonic anhydrase (e.g., CA II, CA IX) |

| Substrate | 4-Nitrophenyl acetate (NPA) |

| Detection Wavelength | 400 nm |

| Positive Control | Acetazolamide |

| Output | IC50 value (concentration for 50% inhibition) |

Table 2: Key parameters for the carbonic anhydrase inhibition assay.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

The initial biological data for 2-fluoro-N-propylbenzene-1-sulfonamide will serve as a baseline for further optimization through SAR studies. A systematic modification of the three key structural components is recommended:

-

Aromatic Ring Substitution:

-

Position of Fluorine: Synthesize isomers with fluorine at the 3- and 4-positions to probe the effect of its location on activity.

-

Alternative Halogens: Replace fluorine with other halogens (Cl, Br) to investigate the role of electronics and sterics.

-

Other Substituents: Introduce small electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -CN, -NO2) groups to modulate the electronic properties of the ring.

-

-

N-Alkyl Chain Modification:

-

Chain Length: Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) to explore the impact on lipophilicity.

-

Branching: Introduce branching on the alkyl chain (e.g., isopropyl, isobutyl) to probe steric tolerance in the binding pocket.

-

Cyclic and Unsaturated Groups: Incorporate cyclic (e.g., cyclopropyl) or unsaturated (e.g., allyl, propargyl) moieties to introduce conformational rigidity and alternative interaction points.[12][13]

-

-

Sulfonamide Linker: While less commonly modified, bioisosteric replacement of the sulfonamide with a sulfamide or other suitable linkers could be explored in later stages of optimization.[14]

Logical Flow for SAR Studies

Caption: Iterative cycle for lead optimization through SAR studies.

Conclusion

While 2-fluoro-N-propylbenzene-1-sulfonamide is not yet an established therapeutic agent, its chemical architecture presents a compelling starting point for drug discovery endeavors. By leveraging the known pharmacology of sulfonamides and the strategic use of fluorine, researchers can explore its potential in oncology, infectious diseases, and beyond. The protocols and strategies outlined in this guide provide a solid foundation for synthesizing, evaluating, and optimizing this and related compounds, paving the way for the development of novel therapeutics.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Sulfonamide (medicine) - Wikipedia. Wikipedia.

- Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020). Al-Ayen University Journal.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024). Molecules, 29(5), 983.

- Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as well as Assessments of Antimicrobial and Antioxidant Activities. (2026). Chemistry & Biodiversity.

- The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery, 3(10), 1159-1189.

- A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides. (2018).

- N-Propyl-p-toluenesulfonamide | High-Purity Reagent - Benchchem. BenchChem.

- N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7 - Benchchem. BenchChem.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Journal of Clinical Toxicology, 12(2).

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-19.

- biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (2005). Indian Journal of Pharmaceutical Sciences, 67(2), 141-148.

- 2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide - BLDpharm. BLDpharm.

- 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | Sigma-Aldrich. Sigma-Aldrich.

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 730986-28-4|2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 13. 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 14. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]

Application Notes and Protocols for the In Vivo Administration of 2-fluoro-N-propylbenzene-1-sulfonamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to determining the appropriate dosage and administration of the novel compound, 2-fluoro-N-propylbenzene-1-sulfonamide, in preclinical animal models. As this is an investigational molecule with limited public data, this guide focuses on establishing a robust experimental framework rather than providing pre-determined dosages. The protocols herein detail the critical steps from formulation development and vehicle selection to acute toxicity assessment, pharmacokinetic profiling, and evaluation in a relevant efficacy model. The overarching goal is to equip researchers with the foundational principles and detailed methodologies required to advance a novel sulfonamide derivative through early-stage in vivo testing, with a focus on its potential as a neuroinflammatory agent.

Introduction and Scientific Background

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously originating with the "sulfa drugs," the first broadly effective antibacterials.[1] These compounds traditionally function as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] However, the structural versatility of the sulfonamide moiety has led to its incorporation into a diverse range of therapeutic agents with activities extending far beyond antimicrobial effects, including anti-inflammatory, diuretic, hypoglycemic, and anti-cancer applications.[3][4][5][6]

2-fluoro-N-propylbenzene-1-sulfonamide is a novel investigational compound. Its precise mechanism of action is yet to be elucidated. The presence of the sulfonamide core suggests a potential for various biological activities. Given the increasing focus on small molecules for treating neurodegenerative and neuroinflammatory disorders,[7][8] a primary application for a novel compound of this class is the modulation of inflammatory pathways within the central nervous system (CNS).

This guide, therefore, provides a strategic workflow for the preclinical evaluation of 2-fluoro-N-propylbenzene-1-sulfonamide. It outlines the necessary steps to establish a safe and effective dosing regimen, beginning with fundamental physicochemical characterization and culminating in a proof-of-concept efficacy study using a validated animal model of neuroinflammation.

Part I: Formulation Development for In Vivo Administration

The first critical step in any in vivo study is the development of a safe, stable, and homogenous formulation that allows for consistent administration.[9] For novel small molecules, which are often poorly soluble in water, this presents a significant challenge.[10]

Rationale for Vehicle Selection

The choice of vehicle is dictated by the physicochemical properties of the test compound, primarily its solubility, and the intended route of administration.[11][12] An ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the compound in a stable and bioavailable state.[13] For early-stage studies, a suspension is often the most practical formulation for water-insoluble compounds.[14]

Diagram: Vehicle Selection Workflow

Caption: Decision workflow for selecting an appropriate vehicle.

Protocol: Preparation of a Carboxymethyl Cellulose (CMC) Suspension

This protocol describes the preparation of a standard suspension using sodium carboxymethyl cellulose (CMC), a common, safe, and effective suspending agent for oral and intraperitoneal administration.

Materials:

-

2-fluoro-N-propylbenzene-1-sulfonamide powder

-

Sodium Carboxymethyl Cellulose (low viscosity)

-

Sterile, purified water (e.g., Water for Injection, WFI)

-

Mortar and pestle or homogenizer

-

Sterile magnetic stir bar and stir plate

-

Sterile glass beaker or bottle

Procedure:

-

Prepare the Vehicle: To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of sodium CMC to 100 mL of sterile water while stirring vigorously with a magnetic stir bar. Continue to stir until the CMC is fully dissolved and the solution is clear. This may take several hours.

-

Weigh the Compound: Accurately weigh the required amount of 2-fluoro-N-propylbenzene-1-sulfonamide needed for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for 10 mL of vehicle).

-

Create the Suspension:

-

Place the weighed compound into a mortar.

-

Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

-

Gradually add the remaining vehicle in small portions while continuously mixing.

-

Transfer the mixture to a sterile beaker or bottle with a magnetic stir bar.

-

-

Homogenize: Stir the suspension continuously for at least 30 minutes to ensure homogeneity. For more stable suspensions, a mechanical homogenizer can be used.

-

Storage and Use: Store the suspension at 2-8°C. Before each use, vortex or stir the suspension thoroughly to ensure a uniform distribution of the compound. Stability of the suspension should be determined, but for initial studies, it is best to prepare it fresh daily.

Part II: Routes and Procedures for Administration

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[4] For initial screening, oral gavage (PO) and intraperitoneal (IP) injection are the most common routes in rodents.[15]

Protocol: Oral Gavage (PO) in Mice

Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.[2][16]

Materials:

-

Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch flexible or curved with a bulb tip for adult mice).[2]

-

Syringe (sized appropriately for the dosing volume).

-

Prepared drug formulation.

Procedure:

-

Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[2]

-

Measure Gavage Needle: Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib (xiphoid process). Mark this length on the needle.[2]

-

Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass easily down the esophagus with no resistance.[16] If resistance is felt, withdraw and reposition. DO NOT FORCE THE NEEDLE.

-

Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.

-

Withdrawal: Gently remove the needle along the same path of insertion.

-

Monitoring: Observe the animal for 5-10 minutes post-administration for any signs of respiratory distress, which could indicate accidental tracheal administration.[2]

Protocol: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism.[17]

Materials:

-

Appropriately sized sterile needle (e.g., 25-27 gauge) and syringe.[18]

-

Prepared drug formulation.

-

70% ethanol for disinfection.

Procedure:

-

Animal Restraint: Restrain the mouse, exposing the abdomen. The preferred method is to have the animal's head tilted downwards to move the abdominal organs away from the injection site.[17]

-

Site Identification: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder (midline) and the cecum (on the left side in mice).[18]

-

Injection: Insert the needle, bevel up, at a 30-40 degree angle. Aspirate briefly to ensure the needle has not entered the bladder, intestines, or a blood vessel.

-

Administration: Slowly inject the formulation into the peritoneal cavity.

-

Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Table 1: Recommended Administration Volumes and Needle Sizes for Rodents

| Species | Route | Max Volume (Acceptable) | Needle Gauge |

| Mouse | PO (Gavage) | 10 mL/kg | 18-20g |

| IP | 10 mL/kg | 25-27g | |

| IV (bolus) | 5 mL/kg | 25-28g | |

| SC | 5-10 mL/kg | 25-27g | |

| Rat | PO (Gavage) | 10 mL/kg | 16-18g |

| IP | 10 mL/kg | 23-25g | |

| IV (bolus) | 5 mL/kg | 23-27g | |

| SC | 5-10 mL/kg | 23-25g | |

| Data compiled from institutional animal care and use committee (IACUC) guidelines.[15][19][20][21] |

Part III: A Phased Approach to In Vivo Study Design

A logical, phased approach is essential to efficiently characterize the in vivo properties of a novel compound. This workflow progresses from establishing safety to understanding exposure and finally, to testing for efficacy.

Diagram: Overall Preclinical Workflow

Caption: Phased workflow for preclinical in vivo evaluation.

Phase 1: Acute Toxicity and Dose-Ranging Study

The primary goal of this initial in vivo study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[22] This information is critical for designing subsequent pharmacokinetic and efficacy studies.[23]

Protocol: Dose-Ranging Study in Mice

-

Animal Model: Use healthy, adult mice (e.g., C57BL/6), n=3-5 per group.

-

Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate geometrically (e.g., 30, 100, 300, 1000 mg/kg). A vehicle control group is mandatory.

-

Administration: Administer a single dose of the compound via the intended route (e.g., PO or IP).

-

Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days. Record:

-

Clinical Signs: Changes in posture, activity, breathing, grooming; presence of tremors, convulsions, etc.

-

Body Weight: Measure daily. A sustained weight loss of >15-20% is often considered a humane endpoint.

-